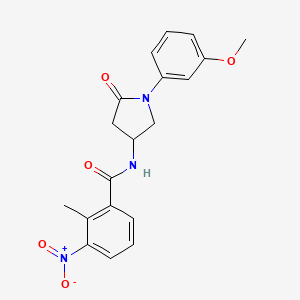![molecular formula C7H2BrClFNS B2826746 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole CAS No. 1956325-14-6](/img/structure/B2826746.png)
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2BrClFNS . It has an average mass of 266.518 Da and a monoisotopic mass of 264.876373 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole core with bromo, chloro, and fluoro substituents. The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.52 . Further physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research into the chemical properties and reactivity of halogenated benzo[d]thiazoles, including compounds similar to 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole, has revealed their potential as intermediates in the synthesis of pharmacologically active compounds. For instance, Chapman, Clarke, and Sawhney (1968) discussed the preparation of halogenobenzo[b]thiophens through cyclization processes, highlighting the chemical versatility of these compounds in forming pharmacologically relevant structures (Chapman, Clarke, & Sawhney, 1968). Similarly, Sahoo et al. (2012) demonstrated the regioselective intramolecular arylthiolations facilitated by copper and palladium catalysts, showcasing the compounds' utility in constructing complex heterocycles (Sahoo, Banerjee, Chakraborty, & Patel, 2012).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using halogenated benzo[d]thiazoles as starting materials has been explored for developing novel chemical entities with potential biological activities. Bhat and Holla (2004) reported the synthesis of 1,2,4-triazolo[3,4-b]thiazole derivatives through a novel multi-component reaction, indicating the role of these compounds in creating antimicrobial agents (Bhat & Holla, 2004).
Catalysis and Reaction Mechanisms
Investigations into the catalytic applications and reaction mechanisms involving halogenated benzo[d]thiazoles have provided insights into their chemical behavior and potential industrial applications. For example, research by Mongin and Schlosser (1996) on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes demonstrated the precise control achievable in chemical reactions involving these compounds, which is crucial for synthesizing complex organic molecules (Mongin & Schlosser, 1996).
Biological Activities and Drug Development
While excluding specific details on drug use and side effects, it's worth noting that research into the biological activities of halogenated benzo[d]thiazoles has been a significant area of interest. Studies have explored their potential as antimicrobial, anticancer, and antiviral agents, highlighting the broad spectrum of biological activities these compounds might exhibit. For instance, Hammam et al. (2005) focused on the synthesis of fluoro substituted benzo[b]pyrans, related to the benzo[d]thiazole structure, for their anti-lung cancer activity, demonstrating the therapeutic potential of these compounds (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Direcciones Futuras
The future directions for research on 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole could include further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interest in benzothiazole derivatives as quorum sensing inhibitors , it would be particularly interesting to investigate whether this compound shares this activity.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
This compound interacts with its target by inhibiting the lasB quorum sensing system . This results in a disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria, which they use to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors .
Result of Action
The inhibition of the lasB quorum sensing system by this compound leads to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This could potentially reduce the pathogenicity of the bacteria .
Action Environment
The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors , so changes in these factors could potentially affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
5-bromo-2-chloro-6-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNSXRGBXCRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2826663.png)
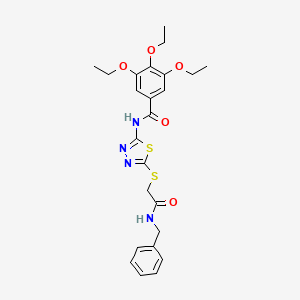
![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one](/img/structure/B2826667.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)
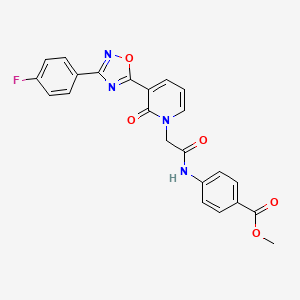
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)
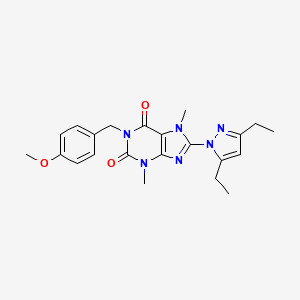
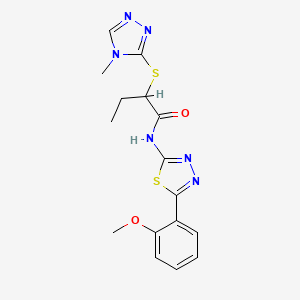
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
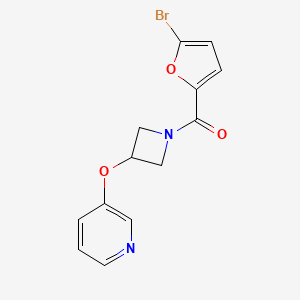
![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)
